AHPA Scaffold Outperforms Bestatin: 6-Fold APN Inhibition Advantage in Head-to-Head Enzyme Assays
The AHPA-Val dipeptide, constructed from the (2S,3R)-AHPA scaffold that methyl 2-amino-3-hydroxy-4-phenylbutanoate (81135-78-6) serves as the protected precursor for, demonstrated 6-fold greater inhibitory potency than the clinical APN inhibitor bestatin against porcine kidney microsomal aminopeptidase N (IC₅₀ = 1.2 μg/mL for AHPA-Val vs. 7.0 μg/mL for bestatin), and 4-fold greater potency against human metastatic fibrosarcoma HT1080 APN (IC₅₀ = 5.6 μg/mL vs. 20.7 μg/mL) [1]. In a separate study, the AHPA derivative MA0 showed superior inhibitory effects compared to bestatin on both APN enzyme activity and HL60 cell proliferation [2]. This establishes the AHPA pharmacophore as capable of exceeding bestatin's potency in relevant biochemical and cellular contexts.
| Evidence Dimension | APN enzyme inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | AHPA-Val: IC₅₀ = 1.2 μg/mL (porcine kidney APN); 5.6 μg/mL (human HT1080 APN) |
| Comparator Or Baseline | Bestatin (ubenimex): IC₅₀ = 7.0 μg/mL (porcine kidney APN); 20.7 μg/mL (human HT1080 APN) |
| Quantified Difference | 6-fold more potent (porcine kidney APN); 4-fold more potent (human HT1080 APN) |
| Conditions | In vitro enzyme inhibition assay using porcine kidney microsomal aminopeptidase N and human metastatic fibrosarcoma HT1080 cell aminopeptidase N |
Why This Matters
For aminopeptidase-targeted drug discovery, the AHPA scaffold—accessed via 81135-78-6—provides a validated starting point that can surpass the potency of the approved clinical agent bestatin, offering a higher ceiling for lead optimization.
- [1] Chung MC, et al. Bestatin analogue from Streptomyces neyagawaensis SL-387. Biosci Biotechnol Biochem. 1996;60(5):898-900. PMID: 8704320. View Source
- [2] Chen LZ, et al. Design, synthesis and activity study of aminopeptidase N targeted 3-amino-2-hydroxy-4-phenyl-butanoic acid derivatives. Drug Discov Ther. 2011;5(2):61-68. PMID: 22466141. View Source
